Methyl 2-nitro-2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of nitro compounds and esters. Its molecular formula is , and it is characterized by the presence of a nitro group attached to a pyridine ring and an acetate moiety. This compound is utilized in various chemical syntheses and has potential applications in medicinal chemistry.
Methyl 2-nitro-2-(pyridin-2-yl)acetate can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound's CAS number is 1956363-85-1, and it is commercially available through various chemical vendors.
This compound is classified as:
The synthesis of methyl 2-nitro-2-(pyridin-2-yl)acetate typically involves the nitration of methyl 2-(pyridin-2-yl)acetate. This process can be carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid, allowing for controlled introduction of the nitro group onto the pyridine ring.
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, utilizing automated reactors that allow for precise control over reaction parameters such as temperature and pressure.
The molecular structure of methyl 2-nitro-2-(pyridin-2-yl)acetate can be represented using various notations:
COC(=O)C(C1=CC=CC=N1)[N+](=O)[O-]
The structural data indicates that the compound contains a pyridine ring substituted at the 2-position with a nitro group and an acetate group, contributing to its unique chemical properties.
Methyl 2-nitro-2-(pyridin-2-yl)acetate can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for methyl 2-nitro-2-(pyridin-2-yl)acetate primarily involves its reactivity due to the nitro group. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with biological targets, potentially resulting in antimicrobial or anticancer activities .
Methyl 2-nitro-2-(pyridin-2-yl)acetate typically appears as a yellowish liquid or solid, depending on purity and conditions.
Some relevant chemical properties include:
Property | Value |
---|---|
Molecular Weight | 196.16 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate its potential behavior in various chemical environments.
Methyl 2-nitro-2-(pyridin-2-yl)acetate has several applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2